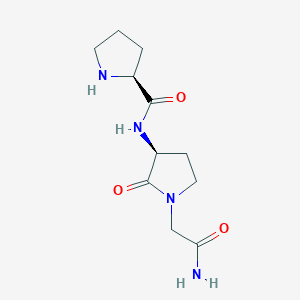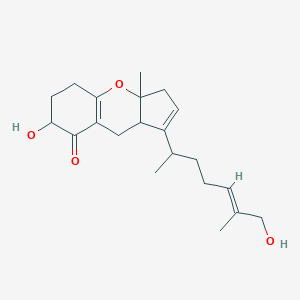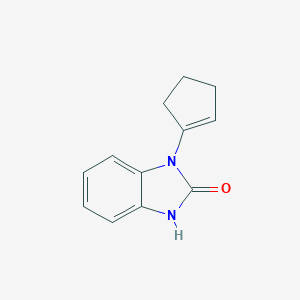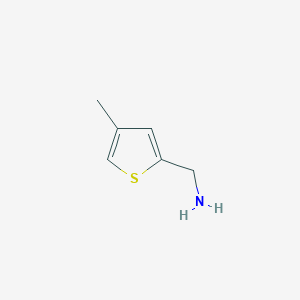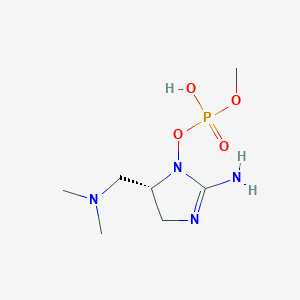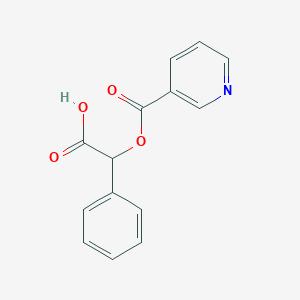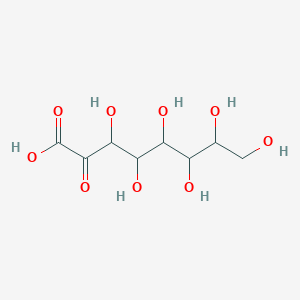
2-Octulosonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octulosonic acid, also known as Kdo, is a sugar-like molecule that is found in the outer membrane of gram-negative bacteria. It is a unique molecule that is not present in human cells, making it an attractive target for drug development.
Mecanismo De Acción
The mechanism of action of 2-Octulosonic acid is not fully understood, but it is believed to act by disrupting the outer membrane of gram-negative bacteria. This disruption can lead to the leakage of essential cellular components, ultimately leading to bacterial death. Additionally, 2-Octulosonic acid has been shown to modulate the immune response, leading to its potential use as a vaccine adjuvant.
Efectos Bioquímicos Y Fisiológicos
2-Octulosonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have antimicrobial activity against a variety of gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. Additionally, 2-Octulosonic acid has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Octulosonic acid in lab experiments is its unique structure, which makes it a specific target for drug development. Additionally, 2-Octulosonic acid is not present in human cells, making it a safe target for drug development. However, one limitation of using 2-Octulosonic acid in lab experiments is its complex synthesis method, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for the study of 2-Octulosonic acid. One potential direction is the development of new drugs that target the molecule for the treatment of bacterial infections and inflammatory diseases. Additionally, the use of 2-Octulosonic acid as a vaccine adjuvant is an area of active research, with the potential to enhance the immune response to a variety of antigens. Finally, the development of new synthesis methods for 2-Octulosonic acid could lead to more efficient and cost-effective production of the molecule.
Métodos De Síntesis
The synthesis of 2-Octulosonic acid can be achieved through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The most common method for synthesizing 2-Octulosonic acid is through the chemical synthesis of its precursor, L-glycero-D-manno-heptose.
Aplicaciones Científicas De Investigación
2-Octulosonic acid has been extensively studied for its potential applications in drug development. It has been shown to have antimicrobial and anti-inflammatory properties, making it a promising target for the treatment of bacterial infections and inflammatory diseases. Additionally, 2-Octulosonic acid has been studied for its potential use as a vaccine adjuvant, as it has been shown to enhance the immune response to antigens.
Propiedades
Número CAS |
107947-93-3 |
|---|---|
Nombre del producto |
2-Octulosonic acid |
Fórmula molecular |
C8H14O9 |
Peso molecular |
254.19 g/mol |
Nombre IUPAC |
3,4,5,6,7,8-hexahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O9/c9-1-2(10)3(11)4(12)5(13)6(14)7(15)8(16)17/h2-6,9-14H,1H2,(H,16,17) |
Clave InChI |
DXNVVRCIIJGFIP-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C(C(=O)C(=O)O)O)O)O)O)O)O |
Sinónimos |
2-OclA 2-octulosonic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)

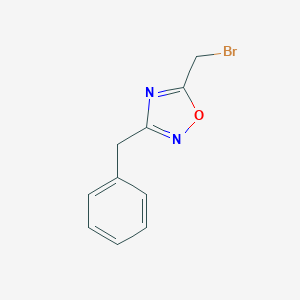

![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
